alpha-Fenchene

Description

Properties

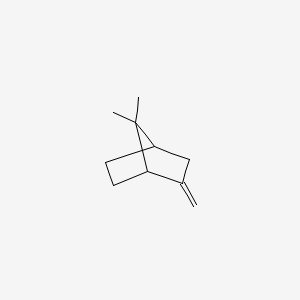

IUPAC Name |

7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPQUQHBVVXMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=C)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861972 | |

| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-84-1, 7378-37-2 | |

| Record name | α-Fenchene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of α-Fenchene: A Technical Guide

Introduction

α-Fenchene, a bicyclic monoterpene, is a naturally occurring volatile organic compound found in the essential oils of various plants. With the molecular formula C10H16, it is recognized for its characteristic camphoraceous odor. This technical guide provides an in-depth overview of the natural sources of α-fenchene, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway and biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

α-Fenchene has been identified in a diverse range of plant species. The concentration of this monoterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized for extraction. A summary of notable natural sources and the corresponding quantitative data for α-fenchene is presented in Table 1.

Table 1: Quantitative Analysis of α-Fenchene in Various Natural Sources

| Plant Species | Family | Plant Part | α-Fenchene Concentration (%) | Reference |

| Astrodaucus persicus | Apiaceae | Leaves/Stems | 9.2 | [1][2] |

| Citrus sinensis (Sweet Orange) | Rutaceae | - | 12.7 (Rainy Season) | [3] |

| Juniperus communis (Common Juniper) | Cupressaceae | Berries | 0.2 | [4] |

| Kaukaloa coccinea | - | Stem | 0.09 | [5] |

| Root | 0.20 | [5] | ||

| Calocedrus formosana (Taiwan Incense-cedar) | Cupressaceae | Leaf | 0.7 | [6] |

| Syringa vulgaris (Common Lilac) | Oleaceae | Flower Headspace | 0.04 | [7] |

| Mentha × piperita (Peppermint) | Lamiaceae | - | 0.04 | [8] |

| Carum carvi (Caraway) | Apiaceae | Fruits | Present, but not quantified | [9] |

| Various Mint Species | Lamiaceae | - | Present, but not quantified | [10][11] |

Biosynthesis of α-Fenchene

The biosynthesis of α-fenchene, like other monoterpenes, originates from the isoprenoid pathway. The key precursor for monoterpene synthesis is geranyl diphosphate (B83284) (GPP). In a specific enzymatic reaction, the geranyl cation is converted to α-fenchene. This conversion is mediated by the enzyme α-fenchene synthase, which facilitates the cyclization of the geranyl cation to form a fenchyl cation intermediate, which is then converted to α-fenchene.

Experimental Protocols

The extraction and analysis of α-fenchene from natural sources typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[9][12][13][14][15]

Principle: This technique involves the co-distillation of volatile compounds with water. The plant material is immersed in water and heated to boiling. The resulting steam, carrying the volatile essential oils, is then condensed and collected. The immiscible essential oil is subsequently separated from the aqueous layer.

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Preparation of Plant Material: The plant material (e.g., leaves, stems, fruits) is collected and, if necessary, air-dried and ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling using a heating mantle.

-

Collection: The steam and volatilized essential oil pass through the condenser, where they are cooled and revert to a liquid state. The condensate is collected in the Clevenger apparatus, where the oil and water separate based on their differing densities.

-

Separation and Drying: The essential oil layer is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is typically added to the collected oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.[1][2][5][16][17][18]

Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The different components of the oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, thus separating them. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its identification.

Instrumentation:

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, DB-5)

-

Injector

-

Detector

Typical GC-MS Parameters for Monoterpene Analysis:

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Identification: Components are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Biological Activities of α-Fenchene

Preliminary research suggests that α-fenchene possesses a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[10] However, detailed studies on its mechanisms of action are still emerging.

Antimicrobial Activity: α-Fenchene is thought to exert its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[10]

Anti-inflammatory Activity: The anti-inflammatory properties of α-fenchene may be attributed to its ability to modulate the production of pro-inflammatory cytokines. By inhibiting these signaling molecules, α-fenchene can help to reduce the inflammatory response.[10]

Cytotoxic Effects: Studies have indicated that α-fenchene may have cytotoxic effects against certain cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the modulation of gene expression and signaling pathways related to the immune response.[10]

Conclusion

α-Fenchene is a monoterpene found in a variety of plant essential oils, with concentrations varying by species and environmental conditions. Standardized methods of hydrodistillation and GC-MS analysis are crucial for its accurate quantification. The biosynthesis of α-fenchene proceeds via the isoprenoid pathway, with α-fenchene synthase playing a key enzymatic role. While preliminary studies on its biological activities are promising, further in-depth research is required to fully elucidate the signaling pathways and therapeutic potential of α-fenchene for its application in the pharmaceutical and drug development industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. How to Naturally Support the Immune System in Inflammation—Essential Oils as Immune Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Team:Waseda/Monoterpene - 2020.igem.org [2020.igem.org]

- 6. GC-MS Profiling, Vibriocidal, Antioxidant, Antibiofilm, and Anti-Quorum Sensing Properties of Carum carvi L. Essential Oil: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects of Thymus serpyllum L. and Mentha × piperita L. Essential Oils on Basal Cell Carcinoma—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alpha-Fenchene (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]

- 11. Chemical and Antimicrobial Characterization of Mentha piperita L. and Rosmarinus officinalis L. Essential Oils and In Vitro Potential Cytotoxic Effect in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]

- 17. chalcogen.ro [chalcogen.ro]

- 18. scispace.com [scispace.com]

The Biosynthesis of α-Fenchene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-fenchene, a bicyclic monoterpene, is a significant contributor to the aromatic profiles of numerous plants and their essential oils. Beyond its olfactory properties, α-fenchene and its derivatives are gaining attention for their potential pharmacological activities, making the elucidation of its biosynthetic pathway a critical area of research for metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the α-fenchene biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation.

Core Biosynthetic Pathway

The biosynthesis of α-fenchene in plants is not a direct conversion from the universal monoterpene precursor, geranyl pyrophosphate (GPP). Instead, it is a two-step process initiated by the formation of an alcohol intermediate, (-)-endo-fenchol, which is subsequently dehydrated to yield α-fenchene.

Step 1: Formation of (-)-endo-Fenchol from Geranyl Pyrophosphate (GPP)

The committed step in α-fenchene biosynthesis is the conversion of GPP to (-)-endo-fenchol. This reaction is catalyzed by the enzyme (-)-endo-fenchol synthase (FS) . This enzyme belongs to the terpene synthase (TPS) family, which is responsible for the vast diversity of terpene structures in nature.

The catalytic mechanism of fenchol (B156177) synthase is thought to involve the initial isomerization of GPP to its tertiary allylic isomer, linalyl pyrophosphate (LPP), within the enzyme's active site. This is followed by a cyclization cascade of the linalyl cation, culminating in the quenching of the fenchyl cation intermediate by a water molecule to produce (-)-endo-fenchol[1][2].

Step 2: Dehydration of (-)-endo-Fenchol to α-Fenchene

The final step in the pathway is the dehydration of (-)-endo-fenchol to form α-fenchene. The precise nature of this conversion in vivo is not yet fully characterized. It is plausible that this step can be catalyzed by a specific fenchol dehydratase enzyme. However, it is also possible that this dehydration occurs non-enzymatically under certain physiological conditions, such as in acidic cellular compartments, or is catalyzed by a general acid-base mechanism within the active site of a multi-functional enzyme[3]. The dehydration of (-)-endo-fenchol can lead to a mixture of fenchene isomers, including α-fenchene and β-fenchene[3].

Precursor Supply: The MEP Pathway

The precursor for α-fenchene biosynthesis, GPP, is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce the five-carbon building blocks of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP is then formed through the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS).

Visualization of the Biosynthetic Pathway

Quantitative Data

Quantitative data on enzyme kinetics and in vivo product accumulation are essential for understanding the efficiency and regulation of the α-fenchene biosynthetic pathway. While specific data for a dedicated α-fenchene synthase is limited, information on the key enzyme, fenchol synthase, is available from studies on plants like fennel (Foeniculum vulgare).

Table 1: Putative Kinetic Parameters of Fenchol Synthase

| Parameter | Value | Plant Source | Reference |

| Km for GPP | ~5 µM | Foeniculum vulgare | [1] |

| Optimal pH | ~6.5 | Foeniculum vulgare | [1] |

| Divalent Cation Requirement | Mn2+ or Mg2+ | Foeniculum vulgare | [1] |

Note: Detailed kinetic parameters such as kcat and Vmax for a purified fenchol synthase are not yet widely reported in the literature.

Table 2: Relative Abundance of α-Fenchene in Essential Oils of Selected Plants

| Plant Species | α-Fenchene Content (%) | Reference |

| Foeniculum vulgare (Fennel) | 0.6 - 12.1 | [4] |

| Lavandula angustifolia (Lavender) | 0.1 - 4.8 | [5] |

| Pinus nigra (Black Pine) | Present |

Note: The concentration of α-fenchene can vary significantly depending on the plant cultivar, developmental stage, and environmental conditions.

Regulation of the α-Fenchene Biosynthesis Pathway

The production of α-fenchene is tightly regulated at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation

The expression of terpene synthase genes, including fenchol synthase, is a key regulatory point. Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in response to developmental and environmental cues. These include:

-

MYB transcription factors: These proteins are known to regulate a wide range of secondary metabolic pathways.

-

WRKY transcription factors: Often involved in plant defense responses, these transcription factors can modulate the expression of terpene synthase genes.

-

bHLH transcription factors: These regulators often work in concert with MYB proteins to control metabolic pathways.

Promoter analysis of terpene synthase genes frequently reveals the presence of cis-regulatory elements that are recognized by these transcription factors, allowing for a coordinated response to various stimuli.

Hormonal and Environmental Regulation

The biosynthesis of monoterpenes, including α-fenchene, is influenced by various plant hormones and environmental factors:

-

Jasmonates (e.g., Methyl Jasmonate): These signaling molecules are well-known elicitors of plant defense responses and have been shown to induce the expression of terpene synthase genes, including fenchol synthase in lavender[5].

-

Salicylic Acid: Another key defense hormone that can influence terpenoid biosynthesis.

-

Light and Circadian Rhythm: The expression of some terpene synthase genes exhibits a diurnal pattern, suggesting regulation by the circadian clock and light signaling pathways[5].

-

Developmental Stage: The production of α-fenchene can be tissue-specific and vary with the developmental stage of the plant, with higher expression of fenchol synthase often observed in leaves and flowers[5].

Visualization of Regulatory Influences

References

- 1. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]

- 2. Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 4. Identification and Analysis of MYB Gene Family for Discovering Potential Regulators Responding to Abiotic Stresses in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of alpha-fenchene

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Fenchene

Introduction

This compound (α-fenchene) is a bicyclic monoterpene hydrocarbon with the chemical formula C₁₀H₁₆.[1][2][3][4][5] It is a naturally occurring compound found in the essential oils of a variety of plants, including caraway (Carum carvi), common juniper (Juniperus communis), and various mint species.[2] Characterized by its camphoraceous odor, α-fenchene is a subject of interest in organic synthesis, fragrance and flavor industries, and for its potential biological activities.[2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of α-fenchene, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

A clear identification of α-fenchene is crucial for scientific and industrial applications. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 471-84-1[1][3][4][5] |

| IUPAC Name | 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane[1] |

| Synonyms | Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-; 7,7-Dimethyl-2-methylenebicyclo(2.2.1)heptane[1][5] |

| Molecular Formula | C₁₀H₁₆[1][2][3][4][5] |

| SMILES | CC1(C2CCC1C(=C)C2)C[1][7][8] |

| InChI | InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3[1][3] |

| InChIKey | XCPQUQHBVVXMRQ-UHFFFAOYSA-N[1][2][3] |

Physical Properties

The physical properties of α-fenchene are summarized in the table below, providing essential data for its handling, formulation, and application.

| Property | Value |

| Molecular Weight | 136.23 g/mol [1][2][3] |

| Appearance | Neat oil[9] |

| Odor | Camphoreous[2][6] |

| Boiling Point | 157.00 to 159.00 °C @ 760.00 mm Hg[6][10] |

| 147.2-147.6 °C @ 730 Torr[3] | |

| 158.6 °C @ 760 mmHg[2][4] | |

| 152-157 °C @ 750 Torr[11] | |

| Melting Point | 142-143 °C[4][11] |

| 139-140 °C[3] | |

| Density | 0.88 g/cm³[4] |

| 0.8564 g/cm³ @ 20 °C[3] | |

| 0.8616 g/cm³ @ 20 °C[11] | |

| Flash Point | 35.00 °C (95.00 °F) TCC[6][10] |

| 34.9 °C[2][4] | |

| Vapor Pressure | 3.380000 mmHg @ 25.00 °C (est)[6][10] |

| Solubility | Soluble in alcohol.[6][10] Insoluble in water.[6] Estimated water solubility: 4.886 mg/L @ 25 °C.[6][10] |

| LogP (o/w) | 4.239 (est)[6][10] |

| 2.99870[4] |

Chemical Properties and Reactivity

This compound's unique bicyclic [2.2.1] heptane (B126788) structure makes it a versatile precursor in organic synthesis.[2] Its chemical reactivity is primarily centered around its exocyclic double bond.

Key chemical reactions involving α-fenchene include:

-

Oxidation: It can be oxidized to produce fenchone, a ketone derivative.[2]

-

Reduction: Reduction of α-fenchene can yield fenchyl alcohol.[2]

-

Substitution: The molecule can undergo substitution reactions, particularly with halogens and other electrophiles.[2]

-

Isomerization: this compound can be synthesized through the isomerization of alpha-pinene, often catalyzed by titanium oxide hydrate (B1144303) under heat.[2]

Caption: Key chemical transformations of this compound.

Experimental Protocols

The characterization and analysis of α-fenchene rely on standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify α-fenchene in a sample, often an essential oil, and to determine its purity.

Methodology:

-

Sample Preparation: The sample containing α-fenchene is diluted in a suitable solvent, such as hexane (B92381) or ethanol.[12]

-

Injection: A small volume (e.g., 0.5 μL) of the prepared sample is injected into the gas chromatograph.[12]

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C or 300 °C) to elute compounds with different volatilities.[12]

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Identification: The mass spectrum of the eluted compound corresponding to α-fenchene is compared with reference spectra in a database (e.g., NIST Mass Spectrometry Data Center) for positive identification.[1] The retention time from the gas chromatogram also serves as an identifying characteristic.

Caption: A simplified workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of α-fenchene by providing detailed information about the carbon and hydrogen framework.

Methodology:

-

Sample Preparation: A concentrated solution of purified α-fenchene is prepared in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. Various NMR experiments, such as ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are performed to gather structural information.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the different NMR spectra are analyzed to confirm the connectivity of atoms and the overall structure of the α-fenchene molecule. For instance, ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms.

Biological Activities and Mechanism of Action

Preliminary research indicates that α-fenchene possesses several biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

-

Antimicrobial Properties: Studies have shown that α-fenchene exhibits significant antimicrobial activity against various bacterial strains.[2] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.[2]

-

Insecticidal Potential: this compound has also demonstrated insecticidal properties, suggesting its potential use in natural pest control agents.[2]

-

Anti-inflammatory Activity: There is evidence to suggest that α-fenchene may have anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[2]

-

Cytotoxic Effects: Some preliminary studies indicate that α-fenchene may exhibit cytotoxic effects against certain cancer cell lines.[2]

Caption: Proposed antimicrobial mechanism of action for this compound.

Conclusion

This compound is a well-characterized monoterpene with a range of interesting physical, chemical, and biological properties. Its unique bicyclic structure makes it a valuable starting material for the synthesis of other terpenoids. Further research into its biological activities could lead to the development of new therapeutic agents, natural preservatives, and pest control solutions. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with this versatile natural compound.

References

- 1. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound|lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, 471-84-1 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. PubChemLite - this compound (C10H16) [pubchemlite.lcsb.uni.lu]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound [flavscents.com]

- 11. echemi.com [echemi.com]

- 12. Evaluation of Plant Essential Oils as Natural Alternatives to Monensin in In Vitro Ruminal Fermentation | MDPI [mdpi.com]

Spectroscopic Data for α-Fenchene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for α-fenchene (IUPAC name: 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane), a bicyclic monoterpene found in various plant essential oils.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and analysis of α-fenchene in research and development settings.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [2][3] |

| Molecular Weight | 136.23 g/mol | [2] |

| CAS Number | 471-84-1 | [2][3] |

| IUPAC Name | 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | [2][3] |

| Boiling Point | 152-157 °C at 750 Torr | [4] |

| Density | 0.8616 g/cm³ at 20 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR Spectroscopy Data (Predicted)

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of α-fenchene. The chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 50.2 |

| C2 | 159.9 |

| C3 | 35.1 |

| C4 | 45.1 |

| C5 | 26.0 |

| C6 | 32.5 |

| C7 | 40.2 |

| C8 (exo-C=CH₂) | 100.3 |

| C9 (C7-CH₃) | 21.9 |

| C10 (C7-CH₃) | 24.9 |

Note: Data is predicted and should be used as a reference for spectral interpretation. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Spectroscopy Data (Predicted)

The predicted ¹H NMR spectrum reveals the proton environments within the α-fenchene molecule. Chemical shifts (δ) are reported in ppm, and typical coupling constants (J) for similar structural motifs are provided for reference.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Typical Coupling Constant (J, Hz) |

| H1 | 2.62 | m | - |

| H3 (endo) | 1.85 | m | - |

| H3 (exo) | 1.25 | m | - |

| H4 | 1.95 | m | - |

| H5 (endo) | 1.60 | m | - |

| H5 (exo) | 1.40 | m | - |

| H6 (endo) | 1.70 | m | - |

| H6 (exo) | 1.50 | m | - |

| =CH₂ (a) | 4.65 | s | Geminal: 0-3 |

| =CH₂ (b) | 4.45 | s | Geminal: 0-3 |

| 7-CH₃ (a) | 1.05 | s | - |

| 7-CH₃ (b) | 1.00 | s | - |

Note: Data is predicted. Multiplicities are complex due to the rigid bicyclic system. "m" denotes a multiplet. Coupling constants are typical values for the described proton relationships.[5][6][7]

Infrared (IR) Spectroscopy Data

The gas-phase IR spectrum of α-fenchene from the NIST/EPA Gas-Phase Infrared Database provides characteristic absorption bands for its functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3075 | Medium | =C-H Stretch (alkene) |

| 2870-2960 | Strong | C-H Stretch (alkane) |

| ~1655 | Medium | C=C Stretch (exocyclic methylene) |

| ~1450 | Medium | -CH₂- Scissoring |

| ~1365 | Medium | -C(CH₃)₂ Bending (gem-dimethyl) |

| ~875 | Strong | =CH₂ Out-of-plane bend |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of α-fenchene is characterized by a distinct fragmentation pattern, which is crucial for its identification, especially in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 136 | 25 | [M]⁺ (Molecular Ion) |

| 121 | 30 | [M-CH₃]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 40 | [C₆H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |

| 67 | 20 | [C₅H₇]⁺ |

Experimental Protocols

The following sections provide standardized methodologies for the spectroscopic analysis of α-fenchene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified α-fenchene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For Attenuated Total Reflectance (ATR-FTIR), apply a small drop of neat liquid α-fenchene directly onto the ATR crystal. For gas-phase analysis, inject a small amount into an evacuated gas cell.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an appropriate accessory (e.g., ATR unit or gas cell).

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

-

Background : Collect a background spectrum of the clean, empty ATR crystal or gas cell prior to sample analysis.

-

-

Data Processing : The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of α-fenchene (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions :

-

Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250 °C.

-

Oven Program : Initial temperature of 50 °C (hold for 2 min), then ramp at 5-10 °C/min to 250 °C (hold for 5 min).

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230 °C.

-

Mass Range : Scan from m/z 35 to 400.

-

-

Data Analysis : Identify the peak corresponding to α-fenchene based on its retention time. Analyze the resulting mass spectrum and compare the fragmentation pattern to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes described.

Caption: General workflow for spectroscopic analysis.

Caption: GC-MS data analysis logic.

References

- 1. alpha-Fenchene (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]

- 2. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Ch 13 - Coupling [chem.ucalgary.ca]

Alpha-Fenchene: A Technical Guide to Its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-fenchene, a bicyclic monoterpene found in the essential oils of various plants, has been a subject of interest for its potential biological activities.[1] As a naturally occurring compound, it presents a promising area of research for the development of new therapeutic agents. This technical guide provides an overview of the current, albeit limited, understanding of this compound's biological activities, with a focus on antimicrobial, anti-inflammatory, and cytotoxic properties. It is important to note that while preliminary studies and the activities of structurally related compounds suggest potential, dedicated research on isolated this compound is scarce. Consequently, a comprehensive repository of quantitative data and detailed, validated experimental protocols specifically for this compound is not yet available in the scientific literature. This guide, therefore, aims to summarize the existing general knowledge and provide standardized methodologies for screening similar natural products, which can be adapted for future in-depth investigations of this compound.

Biological Activities of this compound: An Overview

Preliminary research and its presence in bioactive essential oils suggest that this compound may possess a range of biological effects. However, it is crucial to underscore that most of the available data pertains to essential oils where this compound is one of many components, or to studies on the structurally similar monoterpene, alpha-pinene.

Antimicrobial Activity

General findings indicate that monoterpenes, including compounds structurally related to this compound, exhibit antimicrobial properties. The proposed mechanism of action for terpenes often involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1]

Anti-inflammatory Effects

This compound has been suggested to possess anti-inflammatory properties. The potential mechanism may involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[1] However, specific studies detailing the molecular targets and quantitative efficacy are lacking.

Cytotoxic Potential

Some reports suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.[1] This is a common characteristic of many monoterpenes, which are being investigated for their potential as anticancer agents. The precise mechanisms and the specificity of this compound's cytotoxicity remain to be elucidated.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a significant gap in quantitative data specifically for the biological activities of isolated this compound. As such, the following tables are presented as templates for how such data should be structured once it becomes available through dedicated research. The values presented are placeholders and do not represent actual experimental data for this compound.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Test Organism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |

| Staphylococcus aureus | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |

| Escherichia coli | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |

| Candida albicans | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |

| Aspergillus niger | Agar Diffusion | Zone of Inhibition: [Value] mm | [Future Study] |

Table 2: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay Type | Result (IC50) | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | [Value] µM | [Future Study] |

| A549 (Lung Cancer) | MTT Assay | [Value] µM | [Future Study] |

| HeLa (Cervical Cancer) | MTT Assay | [Value] µM | [Future Study] |

| Normal Fibroblasts | MTT Assay | [Value] µM | [Future Study] |

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Cell Line/System | Endpoint Measured | Result (e.g., IC50, % Inhibition) | Reference |

| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | NO Production | IC50: [Value] µM | [Future Study] |

| COX-2 Inhibition Assay | Enzyme Assay | COX-2 Activity | IC50: [Value] µM | [Future Study] |

| TNF-α Inhibition Assay | LPS-stimulated Macrophages | TNF-α Secretion | % Inhibition at [X] µM: [Value] | [Future Study] |

Table 4: Antioxidant Activity of this compound (Hypothetical Data)

| Assay | Methodology | Result (e.g., IC50, Trolox Equivalents) | Reference |

| DPPH Radical Scavenging | Spectrophotometry | IC50: [Value] µg/mL | [Future Study] |

| ABTS Radical Scavenging | Spectrophotometry | TEAC: [Value] mM Trolox/mg | [Future Study] |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | [Value] µM Fe(II)/g | [Future Study] |

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not available. However, the following are standardized and widely accepted protocols for screening the biological activities of natural products, such as monoterpenes. These can be adapted for the systematic investigation of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (serially diluted). Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other monoterpenes, potential targets could include inflammatory pathways such as NF-κB and MAPK, and apoptosis-related pathways in cancer cells. The following diagrams illustrate a general workflow for screening biological activities and a hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound remains a compound of interest with potential therapeutic applications. However, the current body of scientific literature lacks the specific and quantitative data required for a comprehensive understanding of its biological activities. The information available is largely qualitative and often extrapolated from studies on complex essential oil mixtures or related monoterpenes.

To unlock the full potential of this compound, dedicated and systematic research is imperative. Future studies should focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to ensure that the observed biological activities are attributable to the compound itself.

-

Broad-Spectrum Screening: Performing comprehensive in vitro screening for antimicrobial, anticancer, anti-inflammatory, and antioxidant activities using standardized assays to generate robust quantitative data (MICs, IC50s, etc.).

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound for promising activities identified in vitro.

This technical guide serves as a foundational framework for initiating such research. The provided standardized protocols and data presentation templates are intended to guide future investigations, ensuring that the data generated is robust, comparable, and contributes meaningfully to the scientific understanding of this compound's therapeutic potential.

References

Antimicrobial Effects of Alpha-Fenchene on Pathogenic Bacteria: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a significant lack of direct research specifically investigating the antimicrobial effects of isolated alpha-fenchene on pathogenic bacteria. Consequently, this guide provides a comprehensive overview based on the known antimicrobial properties of the broader class of monoterpenes, with a particular focus on the structurally similar and well-studied monoterpene, alpha-pinene (B124742), as a proxy. The experimental protocols and mechanisms of action described are based on established methodologies for evaluating and understanding antimicrobial terpenes.

Introduction to this compound and Monoterpenes

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2][3] It is a natural volatile organic compound found as a constituent in the essential oils of various plants.[4] While research on the specific biological activities of this compound is limited, the broader class of monoterpenes is well-recognized for a wide range of biological properties, including significant antimicrobial activity against various pathogenic microorganisms.[5][6]

Monoterpenes, due to their lipophilic nature, are known to interact with the cell membranes of microorganisms, leading to a cascade of events that can inhibit growth or cause cell death.[7][8][9] This guide will explore the potential antimicrobial effects of this compound through the lens of related, well-documented monoterpenes.

Antimicrobial Activity of a Structurally Related Monoterpene: Alpha-Pinene

Alpha-pinene is a bicyclic monoterpene that is isomeric with this compound and has been more extensively studied for its antimicrobial properties. The data presented below for alpha-pinene can serve as a valuable reference point for postulating the potential efficacy of this compound.

Quantitative Antimicrobial Data for Alpha-Pinene

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of alpha-pinene against several pathogenic bacteria, as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |

| Escherichia coli | Gram-Negative | 0.686 | [10] |

| Salmonella enterica | Gram-Negative | 0.686 | [10] |

| Staphylococcus aureus | Gram-Positive | 0.420 | [10] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | 117 - 4,150 µg/mL | [11] |

Note: The wide range for MRSA may be attributed to variations in the specific strains tested and the experimental methodologies used.

Experimental Protocols for Antimicrobial Susceptibility Testing of Monoterpenes

The following is a generalized protocol for determining the antimicrobial activity of a volatile monoterpene like this compound, based on standard methods used for essential oils and their components.[12][13]

Materials

-

Test compound (e.g., this compound, alpha-pinene)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth/Agar)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Positive control antibiotic (e.g., amikacin, nitrofurantoin)[14]

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

-

Serial Dilution of the Test Compound: The test monoterpene is serially diluted in the growth medium in a 96-well microtiter plate. A solvent like DMSO is often used to aid in the dissolution of the lipophilic compound.[15]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing the bacterial inoculum and a known antibiotic.

-

Negative Control: Wells containing only the growth medium to check for sterility.

-

Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.

-

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density.[16]

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto fresh agar (B569324) plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Proposed Mechanism of Action for Antimicrobial Monoterpenes

The primary proposed mechanism for the antimicrobial action of many monoterpenes is the disruption of the bacterial cell membrane.[6] This interaction is facilitated by the lipophilic nature of these compounds.

Caption: Proposed mechanism of antimicrobial action for monoterpenes on bacterial cells.

The process is thought to begin with the accumulation of monoterpene molecules in the lipid bilayer of the bacterial cell membrane. This leads to a perturbation of the membrane's structure, increasing its fluidity and permeability.[8] The compromised membrane then allows for the leakage of essential ions and macromolecules, such as ATP and nucleic acids, from the cytoplasm.[7] This ultimately disrupts critical cellular processes and leads to bacterial cell death.

Conclusion and Future Directions

While direct evidence for the antimicrobial effects of this compound is currently lacking in the scientific literature, the well-documented activity of other monoterpenes, particularly the structurally similar alpha-pinene, suggests that this compound may also possess valuable antimicrobial properties. This technical guide provides a framework for researchers and drug development professionals to begin investigating the potential of this compound as a novel antimicrobial agent.

Future research should focus on:

-

In vitro antimicrobial screening: Determining the MIC and MBC of purified this compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

-

Mechanism of action studies: Investigating the precise molecular interactions between this compound and bacterial cells to elucidate its mechanism of action.

-

Synergy studies: Evaluating the potential for this compound to act synergistically with existing antibiotics to enhance their efficacy.

The exploration of natural compounds like this compound is a promising avenue for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

- 1. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H16) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. This compound, 471-84-1 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. Characterization, Antioxidant and Antibacterial Activity of Essential Oils and Their Encapsulation into Biodegradable Material Followed by Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Applications of Alpha-Fenchene: A Technical Guide for Researchers

Abstract

Alpha-fenchene, a bicyclic monoterpene found in the essential oils of various plants, is emerging as a compound of significant interest for pharmacological research. Preliminary studies suggest a spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, positioning this compound as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the pharmacological applications of this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, summarizing available data, outlining potential mechanisms of action based on related compounds, and providing standardized experimental protocols for future investigations. While quantitative data and specific mechanistic pathways for this compound are not yet well-established in publicly available literature, this guide offers a structured approach to systematically explore its therapeutic potential.

Introduction

This compound (C₁₀H₁₆) is a natural volatile organic compound and a constituent of numerous essential oils, contributing to their characteristic aroma. Structurally similar to other well-studied monoterpenes like alpha-pinene, this compound is gaining attention for its potential therapeutic properties. This document synthesizes the existing preliminary evidence for its pharmacological activities and provides a framework for future research endeavors. Due to the nascent stage of research on isolated this compound, this guide also draws parallels from studies on essential oils rich in this compound and on structurally related terpenes to hypothesize potential mechanisms and guide experimental design.

Potential Pharmacological Activities

While research specifically on isolated this compound is limited, studies on essential oils containing this monoterpene suggest several potential pharmacological applications.

Antimicrobial Activity

Essential oils containing this compound have demonstrated activity against a range of microbial pathogens. The proposed mechanism of action for many monoterpenes involves the disruption of microbial cell membranes, leading to increased permeability and subsequent leakage of intracellular contents, ultimately causing cell death.

Anti-inflammatory Effects

There is preliminary evidence to suggest that this compound may possess anti-inflammatory properties. The potential mechanism could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Cytotoxic Activity against Cancer Cells

Some studies on essential oils containing this compound indicate potential cytotoxic effects against certain cancer cell lines. The proposed mechanism for related monoterpenes, such as alpha-pinene, involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspase enzymes, key executioners of the apoptotic cascade.

Quantitative Data Summary

A thorough review of the current scientific literature reveals a significant gap in quantitative data specifically for isolated this compound. The tables below are presented as templates for researchers to populate as data becomes available from future studies. The values for related compounds or essential oils are provided for context and to guide initial experimental concentrations.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Test Organism | Assay Type | Endpoint | Result (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Broth Microdilution | MIC | Data not available | |

| Escherichia coli | Broth Microdilution | MIC | Data not available |

| Candida albicans | Broth Microdilution | MIC | Data not available | |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC₅₀ | Data not available |

| HT-29 Colon Cancer Cells | NF-κB Inhibition | IC₅₀ | Data not available | |

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | Data not available | |

| A549 (Lung Cancer) | MTT Assay | IC₅₀ | Data not available |

| HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | Data not available | |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pharmacological activities of this compound. These protocols are based on standard laboratory practices.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a negative control (untreated cells).

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

-

Determine the IC₅₀ value of this compound for NO inhibition.

-

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation of Cell Viability and IC₅₀:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Potential Signaling Pathways

Based on the activities of structurally similar monoterpenes, the following signaling pathways are hypothesized to be modulated by this compound. Further research is required to validate these hypotheses.

Anti-inflammatory Signaling

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade at various points.

Apoptotic Signaling in Cancer Cells

The cytotoxic effects of this compound may be mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of pro-apoptotic proteins, which in turn trigger the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Conclusion and Future Directions

This compound presents a compelling case for further pharmacological investigation. The preliminary evidence, largely inferred from studies on essential oils and structurally related compounds, points towards potential antimicrobial, anti-inflammatory, and cytotoxic activities. However, to realize its therapeutic potential, a concerted research effort is required to move from qualitative observations to quantitative data and mechanistic understanding.

Future research should prioritize the following:

-

Isolation and Purification: Conduct studies using highly purified this compound to unequivocally attribute biological activities to the compound itself.

-

Quantitative Bioassays: Systematically determine the MIC values against a broad panel of clinically relevant microorganisms and IC₅₀ values for anti-inflammatory and cytotoxic effects in various cell lines.

-

Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Progress promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a starting point for researchers entering this exciting field. By systematically addressing the current knowledge gaps, the scientific community can unlock the full pharmacological potential of this compound.

Alpha-Fenchene as a Biomarker in Plant Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-fenchene is a bicyclic monoterpene found in the essential oils of various plants. As a volatile organic compound (VOC), it plays a role in plant defense mechanisms against biotic and abiotic stresses. Its presence and concentration can serve as a valuable biomarker for assessing plant health, stress responses, and genetic traits. This guide provides a comprehensive overview of this compound's role as a plant biomarker, detailing its biosynthesis, the signaling pathways that regulate its production, and the experimental protocols for its study.

Data Presentation: Quantitative and Qualitative Changes in this compound Under Stress

While specific quantitative data for this compound under various stressors is not extensively documented in publicly available literature, the general trend for monoterpenes is an increase in production and emission in response to both biotic and abiotic challenges. The following tables summarize the expected qualitative changes and provide a template for presenting quantitative data when it becomes available through targeted research.

Table 1: Response of Plant Monoterpenes (including α-Fenchene) to Biotic Stress

| Stressor | Plant Species (Example) | Observed/Expected Change in α-Fenchene Level | Analytical Method | Reference (for similar compounds) |

| Insect Herbivory (e.g., Aphids) | Vicia faba | Increased emission | GC-MS | [1] |

| Mechanical Wounding | Arabidopsis thaliana | Increased local and systemic accumulation | GC-MS | [2][3] |

| Pathogen Infection | General | Increased production as part of the defense response | GC-MS | [4] |

Table 2: Response of Plant Monoterpenes (including α-Fenchene) to Abiotic Stress

| Stressor | Plant Species (Example) | Observed/Expected Change in α-Fenchene Level | Analytical Method | Reference (for similar compounds) |

| Drought Stress | Ducrosia anethifolia | Increased concentration in essential oils | GC-MS | [5] |

| High Salinity | General | Variable, often increased as part of osmotic stress response | GC-MS | [6] |

| Temperature Stress | General | Increased emission with rising temperature to a certain threshold | GC-MS | [7] |

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes, originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the precursor geranyl diphosphate (B83284) (GPP). While a specific this compound synthase has not been definitively characterized in all species, the pathway is believed to proceed through a series of enzymatic steps involving a terpene synthase.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the likely biosynthetic route from GPP to this compound, based on known monoterpene biosynthesis pathways.

References

- 1. Small volatile lipophilic molecules induced belowground by aphid attack elicit a defensive response in neighbouring un-infested plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elicitation of jasmonate-mediated defense responses by mechanical wounding and insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wounding in the plant tissue: the defense of a dangerous passage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and physiological effects of water stress on Moshgak (Ducrosia anethifolia Boiss) populations using GC–MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory [frontiersin.org]

Navigating the Chiral Landscape of Alpha-Fenchene: A Technical Guide for Researchers

An in-depth exploration of the stereoisomeric complexity of alpha-fenchene, offering a technical resource for researchers, scientists, and professionals in drug development. This guide details the chirality, stereoisomers, and analytical methodologies pertinent to this bicyclic monoterpene.

This compound, a naturally occurring bicyclic monoterpene, presents a fascinating case study in stereochemistry. Its rigid bicyclo[2.2.1]heptane framework harbors chiral centers, giving rise to non-superimposable mirror images known as enantiomers. Understanding the distinct properties and synthesis of these stereoisomers is crucial for applications in fragrance chemistry, natural product synthesis, and as chiral building blocks in drug discovery. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including key physicochemical data and detailed experimental protocols.

Stereochemistry of this compound

This compound, systematically named 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane, possesses two chiral centers at the bridgehead carbons (C1 and C4). This gives rise to the potential for two pairs of enantiomers. The common isomers are designated as (+)-α-fenchene and (-)-α-fenchene, corresponding to their opposite effects on plane-polarized light.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 471-84-1 | [2] |

| Boiling Point | 158.6 °C at 760 mmHg | [2] |

| Density | 0.88 g/cm³ | [2] |

Enantioselective Synthesis and Separation

The controlled synthesis of a single enantiomer of this compound is a significant challenge in organic chemistry. While a specific, detailed protocol for the enantioselective synthesis of this compound was not found in the current literature, general strategies for asymmetric synthesis of related bicyclic monoterpenes can be adapted. One plausible conceptual approach involves the use of a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction in the synthesis of the bicyclic core.

The separation of enantiomers from a racemic mixture of this compound is more readily achievable through chiral chromatography.

Experimental Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation of this compound

This protocol is a generalized procedure based on established methods for the chiral separation of terpenes.[3][4] Optimization will be required for specific instrumentation and columns.

Objective: To separate the enantiomers of a racemic this compound standard.

Instrumentation and Materials:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral Capillary Column (e.g., Cyclodextrin-based columns like Rt-βDEXsm)[3]

-

Helium (carrier gas)

-

Racemic this compound standard

-

Anhydrous solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of the racemic this compound standard (e.g., 1 mg/mL) in the chosen anhydrous solvent.

-

GC Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the carrier gas (Helium) flow rate to the manufacturer's recommendation for the column (typically 1-2 mL/min).

-

Set the injector temperature to 250 °C.

-

Set the detector (FID or MS) temperature to 280 °C.

-

-

Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation. A representative program is as follows:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 120 °C at a rate of 2 °C/min.

-

Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The two enantiomers should elute at different retention times, resulting in two distinct peaks in the chromatogram. The relative area of each peak corresponds to the enantiomeric ratio in the sample.

Stereoisomeric Relationships and Analysis Workflow

The relationship between the stereoisomers of this compound can be visualized as a pair of enantiomers. Diastereomers would arise if additional chiral centers were introduced into the molecule.

Below is a diagram illustrating the logical relationship between the enantiomers of this compound.